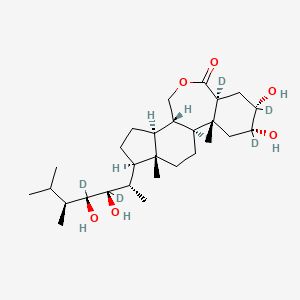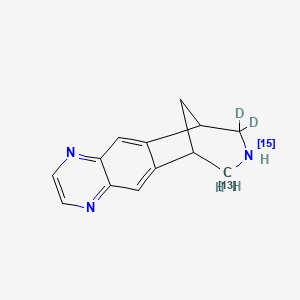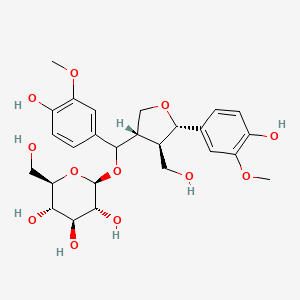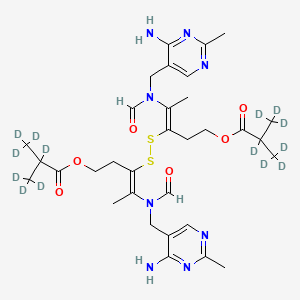
Pre-schisanartanin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Preschisanartanin B is a preschisanartane-type nortriterpenoid compound isolated from the plant Schisandra arisanensis . It is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Preschisanartanin B involves multiple steps, including the use of various reagents and catalysts. One of the synthetic routes includes the use of methyl lithium, diisobutylaluminum hydride, and osmium tetroxide, among others . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired chemical transformations.
Industrial Production Methods: the isolation from natural sources, such as Schisandra arisanensis, remains a common method for obtaining this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Preschisanartanin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving Preschisanartanin B include osmium tetroxide, sodium bisulfite, and aluminum tert-butoxide . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of Preschisanartanin B depend on the type of reaction and the reagents used. For example, oxidation reactions may lead to the formation of various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Applications De Recherche Scientifique
Preschisanartanin B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is studied for its potential cytotoxicity and anti-HIV-1 activity . Additionally, its unique chemical structure makes it a valuable compound for studying nortriterpenoids and their biological activities.
Mécanisme D'action
The mechanism of action of Preschisanartanin B involves its interaction with specific molecular targets and pathways. It is known to exhibit cytotoxic effects, which may be attributed to its ability to interfere with cellular processes and induce apoptosis . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds: Preschisanartanin B is similar to other preschisanartane-type nortriterpenoids, such as Pre-schisanartanin C and Pre-schisanartanin D . These compounds share a similar chemical backbone and exhibit comparable biological activities.
Uniqueness: What sets Preschisanartanin B apart from similar compounds is its specific chemical structure and the unique biological activities it exhibits. Its potential anti-HIV-1 activity and cytotoxic effects make it a compound of significant interest in scientific research .
Propriétés
Formule moléculaire |
C31H42O11 |
|---|---|
Poids moléculaire |
590.7 g/mol |
Nom IUPAC |
[(1S,2S)-2-[(1R,2S,3S,7R,10S,13R,15S,16S,17R,18R)-2,15-dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]propyl] acetate |
InChI |
InChI=1S/C31H42O11/c1-13-11-17(39-25(13)35)22(38-15(3)32)14(2)21-23-28(21,6)9-10-29-16(24(34)31(23,37)42-29)7-8-18-27(4,5)40-19-12-20(33)41-30(18,19)26(29)36/h13-14,16-19,21-23,26,36-37H,7-12H2,1-6H3/t13-,14+,16+,17+,18+,19-,21-,22+,23+,26+,28-,29-,30-,31+/m1/s1 |
Clé InChI |
XVOAOTAZULSEBL-UAALQDDJSA-N |
SMILES isomérique |
C[C@@H]1C[C@H](OC1=O)[C@H]([C@@H](C)[C@@H]2[C@H]3[C@@]2(CC[C@@]45[C@@H](CC[C@@H]6[C@]7([C@H]4O)[C@@H](CC(=O)O7)OC6(C)C)C(=O)[C@]3(O5)O)C)OC(=O)C |
SMILES canonique |
CC1CC(OC1=O)C(C(C)C2C3C2(CCC45C(CCC6C(OC7C6(C4O)OC(=O)C7)(C)C)C(=O)C3(O5)O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



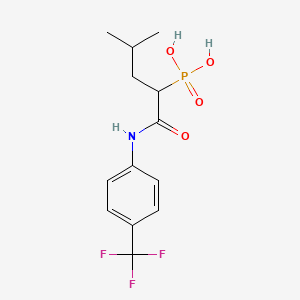
![[Ala28]-|A Amyloid(25-35)](/img/structure/B12373348.png)
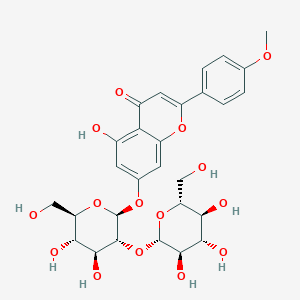
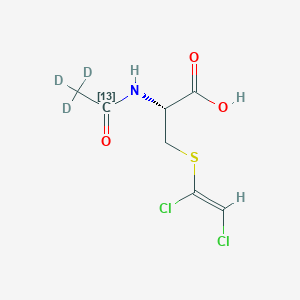
![5-{[3-Chloro-4-(4-cyclohexylbutoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B12373359.png)
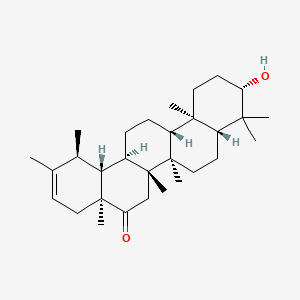
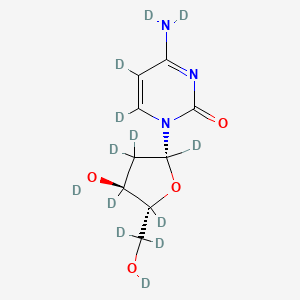

![(8R,8aR,12aS)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one](/img/structure/B12373382.png)
